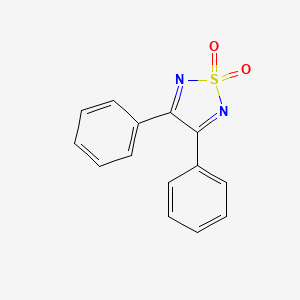

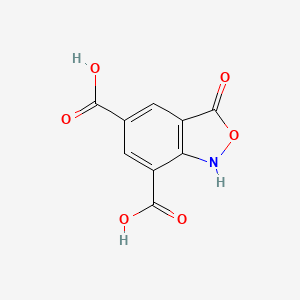

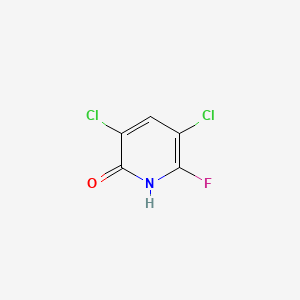

![molecular formula C11H12N2O2 B8611879 ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 895126-54-2](/img/structure/B8611879.png)

ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound. However, there is limited information available about this specific compound. It is related to 1-methyl-1H-pyrrolo[2,3-c]pyridine1, which is a black liquid with a purity of 97%1.

Synthesis Analysis

There is no specific information available on the synthesis of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. However, there are studies on the synthesis of related compounds. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting Janus Kinase 32. The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity2.Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not directly available. However, the related compound 1-methyl-1H-pyrrolo[2,3-c]pyridine has a linear formula of C8H8N21.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. However, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 33.Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are not directly available. However, the related compound 1-methyl-1H-pyrrolo[2,3-c]pyridine is a black liquid with a purity of 97%1.Safety And Hazards

The safety and hazards of ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are not directly available. However, the related compound 1-methyl-1H-pyrrolo[2,3-c]pyridine has hazard statements H302, H315, H3191, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation1.

Orientations Futures

The future directions of research on ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are not directly available. However, research on related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on their potential as novel immunomodulators targeting Janus Kinase 32. These compounds have shown promise in treating immune diseases such as organ transplantation2.

Propriétés

Numéro CAS |

895126-54-2 |

|---|---|

Nom du produit |

ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |

Formule moléculaire |

C11H12N2O2 |

Poids moléculaire |

204.22 g/mol |

Nom IUPAC |

ethyl 1-methylpyrrolo[2,3-c]pyridine-2-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-4-5-12-7-10(8)13(9)2/h4-7H,3H2,1-2H3 |

Clé InChI |

FNMKKVPFXQBPGO-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC2=C(N1C)C=NC=C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

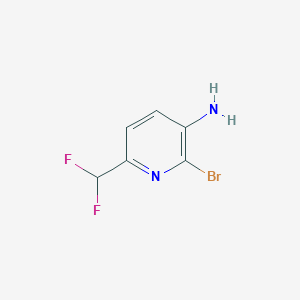

![N-[2-(2-Hydroxyethoxy)ethyl]-2-methylprop-2-enamide](/img/structure/B8611819.png)

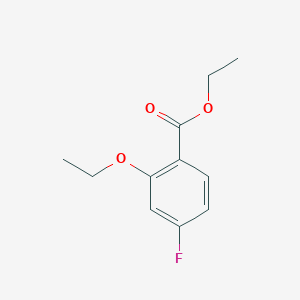

![5-(4-Morpholinylcarbonyl)-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B8611850.png)

![2-[3-(4-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B8611885.png)